molecular formula C8H9F3O2 B12462831 2-(2,2,2-Trifluoro-1-hydroxyethylidene)cyclohexanone CAS No. 7589-31-3

2-(2,2,2-Trifluoro-1-hydroxyethylidene)cyclohexanone

Cat. No.: B12462831
CAS No.: 7589-31-3
M. Wt: 194.15 g/mol
InChI Key: VWPSDYWFLBTJCE-UHFFFAOYSA-N
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Description

2-(2,2,2-Trifluoro-1-hydroxyethylidene)cyclohexanone is an organic compound with the molecular formula C8H9F3O2 It is characterized by the presence of a trifluoromethyl group and a hydroxyethylidene group attached to a cyclohexanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2,2-Trifluoro-1-hydroxyethylidene)cyclohexanone typically involves the reaction of cyclohexanone with trifluoroacetaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced catalytic systems and optimized reaction conditions ensures efficient production with minimal by-products. The compound is then purified using techniques such as distillation or crystallization to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-(2,2,2-Trifluoro-1-hydroxyethylidene)cyclohexanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles like amines or thiols .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions result in the formation of various substituted derivatives .

Scientific Research Applications

2-(2,2,2-Trifluoro-1-hydroxyethylidene)cyclohexanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,2,2-Trifluoro-1-hydroxyethylidene)cyclohexanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,2,2-Trifluoro-1-hydroxyethylidene)cyclohexanone is unique due to its specific trifluoromethyl and hydroxyethylidene groups, which impart distinct chemical and physical properties. These properties make it valuable for various applications, particularly in the synthesis of fluorinated organic compounds and materials .

Properties

CAS No.

7589-31-3

Molecular Formula

C8H9F3O2

Molecular Weight

194.15 g/mol

IUPAC Name

2-(2,2,2-trifluoro-1-hydroxyethylidene)cyclohexan-1-one

InChI

InChI=1S/C8H9F3O2/c9-8(10,11)7(13)5-3-1-2-4-6(5)12/h13H,1-4H2

InChI Key

VWPSDYWFLBTJCE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C(=C(C(F)(F)F)O)C1

Origin of Product

United States

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